N-(3,4-dimethoxybenzyl)-3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carboxamide is a synthetic organic compound classified as a pyrrolidine carboxamide. This compound features a pyrrolidine ring, a benzyl group with methoxy substitutions, and a pyridazinyl moiety. Its unique structural characteristics suggest potential biological activities that are of interest in medicinal chemistry and pharmacology .
The compound is cataloged under the CAS number 2034249-18-6 and has a molecular formula of with a molecular weight of 388.4 g/mol . It belongs to the broader class of pyrrolidine derivatives, which are known for their diverse biological activities, including potential applications in therapeutic contexts.
The synthesis of N-(3,4-dimethoxybenzyl)-3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carboxamide typically involves several key steps:
These synthetic routes require careful control of reaction conditions to ensure high yields and purity of the final product.
The molecular structure of N-(3,4-dimethoxybenzyl)-3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carboxamide features several functional groups that contribute to its chemical properties:
The structure can be represented by its InChI notation: InChI=1S/C19H24N4O5/c1-25-15-5-4-13(10-16(15)26-2)11-20-19(24)23-9-8-14(12-23)28-18-7-6-17(27-3)21-22-18/h4-7,10,14H,8-9,11-12H2,1-3H3,(H,20,24)
.
The compound can undergo various chemical reactions due to its functional groups:
These reactions highlight the compound's versatility in organic synthesis and potential for generating analogs with varied biological activities.
While specific physical properties such as density and boiling point are not readily available for N-(3,4-dimethoxybenzyl)-3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carboxamide, some general properties include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 388.4 g/mol |
CAS Number | 2034249-18-6 |
These properties indicate that the compound is relatively complex and may exhibit interesting solubility characteristics due to its multiple functional groups .
N-(3,4-dimethoxybenzyl)-3-((6-methoxypyridazin-3-yloxy)pyrrolidine-1-carboxamide is primarily of interest in medicinal chemistry for its potential biological activities. Its unique structure suggests possible applications in drug development targeting specific pathways or diseases. Research may focus on its efficacy as an enzyme inhibitor or receptor modulator, contributing to advancements in therapeutic strategies against various health conditions .
CAS No.: 456-12-2
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: 54986-75-3